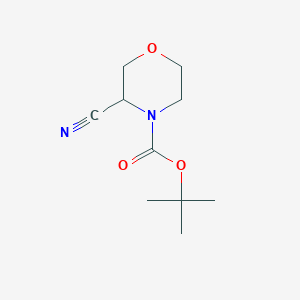
Safingol
Übersicht
Beschreibung
Es ist ein farbloser Feststoff mit der Summenformel C18H39NO2 . Safingol hat vielversprechendes Antitumorpotential als Modulator der Multi-Drug-Resistenz und als Induktor der Nekrose gezeigt .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
This compound kann durch die stereoselektive Reduktion von Sphingosin synthetisiert werden. Der Prozess beinhaltet die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid unter kontrollierten Bedingungen, um die gewünschte Stereochemie zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst typischerweise die großtechnische Synthese von Sphingosin, gefolgt von dessen Reduktion zu this compound. Der Prozess erfordert eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden üblicherweise für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Sphingosin-1-phosphat.
Reduktion: Dihydrosphingosin.
Substitution: Verschiedene this compound-Derivate mit modifizierten biologischen Aktivitäten.
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Vorläufer für die Synthese verschiedener Sphingolipid-Derivate verwendet.
Biologie: Wird auf seine Rolle in der Zellsignalisierung und Apoptose untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und Arzneimittelverabreichungssysteme.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Proteinkinase C (PKC) und die Phosphoinositid-3-Kinase (PI3K) hemmt. Es hemmt kompetitiv die Aktivierung von PKC-Enzymen wie PKCβ-I, PKCδ und PKCε . This compound hemmt auch die Glukoseaufnahme, was zu oxidativem Stress und der Bildung von reaktiven Sauerstoffspezies (ROS) führt. Diese inhibitorischen Wirkungen und das Vorhandensein von ROS wirken synergistisch, um Autophagie und nekrotischen Zelltod zu induzieren .
Wissenschaftliche Forschungsanwendungen
Safingol has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Safingol, a lyso-sphingolipid protein kinase inhibitor , primarily targets the protein kinase C (PKC) family and phosphoinositide 3-kinase (PI3k) . These targets play a crucial role in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
This compound competitively competes with phorbol dibutyrate at regulatory domains of the PKC family, inhibiting the activation of such enzymes as PKCβ-I, PKCδ, and PKCε . This compound can also inhibit PI3k, which is a critical component of the mTOR and MAPK/ERK pathways . Furthermore, this compound, like other sphingolipids, has been found to inhibit glucose uptake . This results in oxidative stress, leading to the generation of reactive oxygen species (ROS) that are both time and concentration-dependent .
Biochemical Pathways
The inhibitory signaling effects of this compound, particularly on PKCε and PI3k, and the presence of ROS synergize to induce autophagy . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis . This compound’s action on these biochemical pathways leads to a series of cascades that result in accidental necrotic cell death brought about by ROS and mediated by autophagy .
Pharmacokinetics
The pharmacokinetic parameters of this compound were found to be linear throughout the dose range with no significant interaction with cisplatin . Patients treated at or near the maximum tolerated dose (MTD) achieved this compound levels of more than 20 μmol/L and maintained levels greater than or equal to 5 μmol/L for 4 hours .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as cisplatin, can potentiate the antitumor effects of this compound . Additionally, the concentration of this compound in the patient’s system can significantly impact its efficacy and potential side effects
Biochemische Analyse
Biochemical Properties
Safingol interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It competitively competes with phorbol dibutyrate at regulatory domains of the protein kinase C family, inhibiting the activation of such enzymes as PKCβ-I, PKCδ, and PKCε . This compound can also inhibit phosphoinositide 3-kinase (PI3k), which is a critical component of the mTOR and MAPK/ERK pathways .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing a variety of inhibitory effects, resulting in a series of cascades that result in accidental necrotic cell death brought about by reactive oxygen species (ROS) and mediated by autophagy . It also has been found to inhibit glucose uptake, leading to oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of ROS and the inhibitory signaling effects (particularly of PKCε and PI3k) synergize to induce autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been reported that this compound can be safely administered at doses that achieve plasma levels consistent with target inhibition . Reversible dose-dependent hepatic toxicity was seen, as expected from preclinical data .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It was found that this compound can be safely administered at doses that achieve plasma levels consistent with target inhibition . Reversible dose-dependent hepatic toxicity was seen, as expected from preclinical data .
Metabolic Pathways
This compound is involved in the sphingolipid metabolism pathway . It is a putative inhibitor of sphingosine kinase 1 (SphK1), which is responsible for the synthesis of sphingosine-1 phosphate (S1P), a key regulator of cellular proliferation or apoptosis signaling .
Transport and Distribution
It is known that S1P, the product of the enzyme that this compound inhibits, is released through a Human ATP-binding cassette (ABC) transporter to interact with other phosphosphingolipids components in the tumor microenvironment (TME) .
Subcellular Localization
It is known that the enzymes it inhibits, such as PKC and PI3k, are localized in various subcellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Safingol can be synthesized through the stereoselective reduction of sphingosine. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of sphingosine followed by its reduction to this compound. The process requires stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Safingol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sphingosine-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: Reduction of this compound can yield dihydrosphingosine.
Substitution: This compound can undergo substitution reactions with various reagents to form derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sphingosine-1-phosphate.
Reduction: Dihydrosphingosine.
Substitution: Various this compound derivatives with modified biological activities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ABC294640: Ein weiterer Sphingosin-Kinase-Inhibitor mit Antitumoreigenschaften.
Sonepcizumab: Ein monoklonaler Antikörper, der auf Sphingosin-1-phosphat abzielt.
Fingolimod: Ein Sphingosin-1-phosphat-Rezeptor-Modulator, der zur Behandlung von Multipler Sklerose eingesetzt wird.
Einzigartigkeit
Safingol ist einzigartig in seiner Fähigkeit, die Multi-Drug-Resistenz zu modulieren und Nekrose zu induzieren. Im Gegensatz zu anderen Sphingolipid-Inhibitoren hat this compound in Kombination mit konventionellen Chemotherapeutika ein erhebliches Potenzial gezeigt und deren Antitumorwirkungen verstärkt .
Eigenschaften
IUPAC Name |
(2S,3S)-2-aminooctadecane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045768 | |
| Record name | Safingol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15639-50-6, 3102-56-5 | |
| Record name | Safingol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15639-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Safingol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015639506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safingol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAFINGOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Safingol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFINGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWA98U788S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
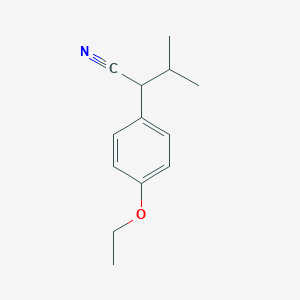
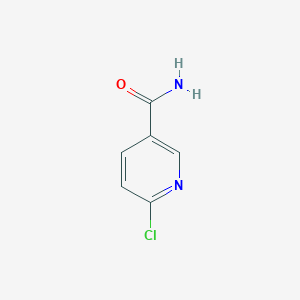
![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)
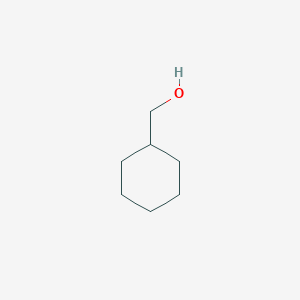
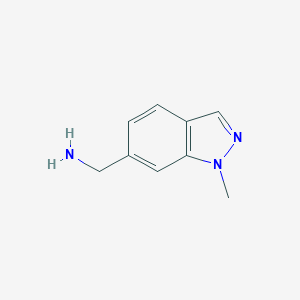
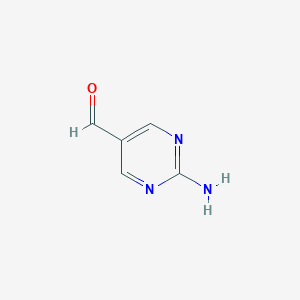
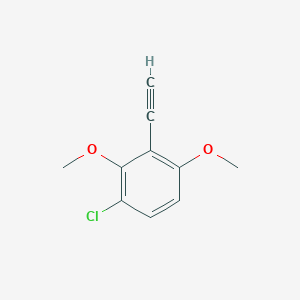
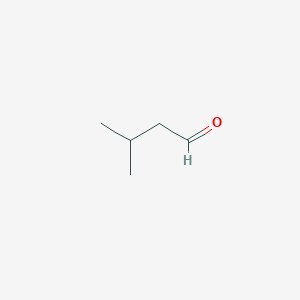
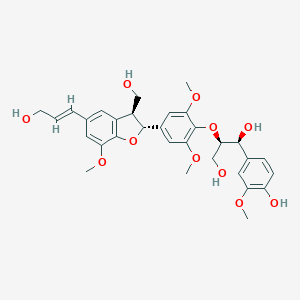
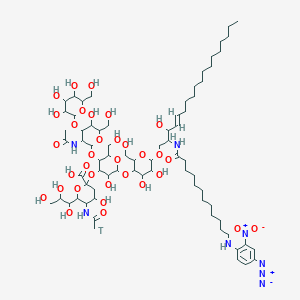
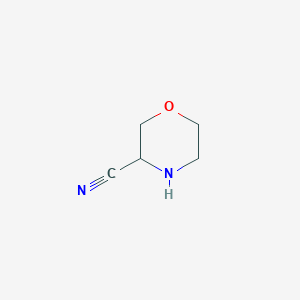
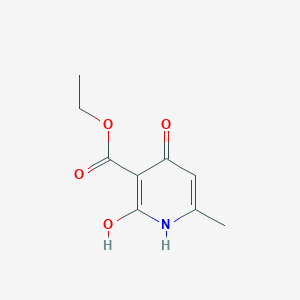
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
